CID 5360296
Description
Properties
Molecular Formula |
IO3 |
|---|---|
Molecular Weight |
174.903 g/mol |
InChI |
InChI=1S/IO3/c2-1(3)4 |
InChI Key |
PQULLWOPQYQVNC-UHFFFAOYSA-N |
SMILES |
O=I(=O)[O] |
Canonical SMILES |
O=I(=O)[O] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trioxidoiodine can be synthesized through the reaction of iodine pentoxide (I₂O₅) with ozone (O₃) under controlled conditions. The reaction typically occurs at low temperatures to prevent the decomposition of the product: [ \text{I}_2\text{O}_5 + \text{O}_3 \rightarrow 2 \text{IO}_3 ]
Industrial Production Methods: Industrial production of trioxidoiodine is less common due to its instability and the challenges associated with handling ozone. small-scale synthesis in laboratory settings is feasible and often employed for research purposes.
Chemical Reactions Analysis
Types of Reactions: Trioxidoiodine primarily undergoes oxidation and reduction reactions. It acts as a strong oxidizing agent due to the high oxidation state of iodine.
Common Reagents and Conditions:
Oxidation Reactions: Trioxidoiodine can oxidize various organic and inorganic compounds. For example, it can oxidize sulfides to sulfones and alcohols to aldehydes or ketones.
Reduction Reactions: It can be reduced to iodate (IO₃⁻) or iodide (I⁻) under suitable conditions.
Major Products Formed:
- Oxidation of sulfides: Sulfones
- Oxidation of alcohols: Aldehydes or ketones
- Reduction: Iodate or iodide
Scientific Research Applications
Trioxidoiodine has several applications in scientific research, particularly in the fields of chemistry and materials science:
Mechanism of Action
The mechanism of action of trioxidoiodine involves its ability to act as a strong oxidizing agent. It can accept electrons from other compounds, leading to their oxidation. The molecular targets and pathways involved in its reactions are primarily related to its interaction with electron-rich species, facilitating various redox reactions .
Comparison with Similar Compounds
Iodine Pentoxide (I₂O₅): Another hypervalent iodine compound used as an oxidizing agent.
Iodine Monoxide (IO): A less oxidized form of iodine oxide with different reactivity.
Iodine Heptafluoride (IF₇): A hypervalent iodine compound with fluorine atoms instead of oxygen.
Uniqueness: Trioxidoiodine is unique due to its specific oxidation state and the ability to participate in a wide range of oxidation reactions under mild conditions. Its use as a catalyst in green chemistry applications highlights its importance in developing sustainable chemical processes .
Q & A
Basic Research Questions
Q. How do researchers initially identify and characterize the physicochemical properties of CID 5360296 in experimental settings?
- Methodological Answer : Initial characterization involves spectroscopic techniques (e.g., NMR, FT-IR), chromatographic analysis (HPLC), and thermal stability assessments (TGA/DSC). Physicochemical properties like solubility, logP, and pKa are determined using shake-flask methods or computational tools (e.g., ACD/Labs). Reference standard protocols from authoritative journals for reproducibility .
Q. What are the foundational steps for conducting a literature review on this compound to identify research gaps?
- Methodological Answer : Use structured databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND synthesis") to filter primary literature. Organize findings using citation managers (Zotero, EndNote) and map gaps using frameworks like PICO (Population, Intervention, Comparison, Outcome) to align with hypothesis-driven research .
Q. Which experimental strategies are recommended for synthesizing this compound with high purity?
- Methodological Answer : Optimize reaction conditions (solvent, catalyst, temperature) via Design of Experiments (DoE). Characterize intermediates using LC-MS and validate purity via elemental analysis. Cross-reference synthetic protocols in peer-reviewed journals to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to assess variability in assay conditions (e.g., cell lines, incubation times). Perform sensitivity analyses using statistical tools (ANOVA, Bayesian modeling) to identify confounding variables. Replicate key experiments under standardized protocols .
Q. What computational approaches are effective in predicting the binding affinity of this compound to novel protein targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) combined with molecular dynamics simulations (GROMACS) to model interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers design a robust pharmacokinetic study for this compound to evaluate bioavailability and metabolic stability?
- Methodological Answer : Employ in vitro assays (Caco-2 permeability, microsomal stability) and in vivo models (rodent PK studies). Use LC-MS/MS for quantification and compartmental modeling (e.g., non-linear mixed-effects modeling) to analyze absorption/distribution .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale preclinical trials?
- Methodological Answer : Implement Quality by Design (QbD) principles, including critical process parameter (CPP) identification and real-time PAT (Process Analytical Technology) monitoring. Validate consistency via orthogonal analytical methods (e.g., XRD for crystallinity) .
Methodological Frameworks and Tools
Key Considerations for Reproducibility
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Statistical Rigor : Predefine sample sizes (power analysis) and avoid p-hacking via pre-registration platforms .
- Cross-Validation : Use orthogonal assays (e.g., in vitro + in silico) to confirm findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
